4-(2-Chloroethyl)-1H-pyrazole hydrochloride

Medicinal Chemistry Chemical Synthesis Formulation Science

Choose this specific 4-(2-Chloroethyl)-1H-pyrazole hydrochloride salt for reliable aqueous solubility—critical for nucleophilic substitution and bioconjugation reactions. Unlike the free base (CAS 438475-37-7) or other regioisomers, the precise 4-position chloroethyl substituent ensures correct reactivity for synthesizing pyrazolotetrazine antineoplastic prodrugs and RTK inhibitor libraries.

Molecular Formula C5H8Cl2N2
Molecular Weight 167.03 g/mol
CAS No. 103433-17-6
Cat. No. B024929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-1H-pyrazole hydrochloride
CAS103433-17-6
Molecular FormulaC5H8Cl2N2
Molecular Weight167.03 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)CCCl.Cl
InChIInChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H
InChIKeyPDBAJMNLLXCMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-1H-pyrazole hydrochloride (CAS 103433-17-6) for Research and Chemical Procurement


4-(2-Chloroethyl)-1H-pyrazole hydrochloride (CAS 103433-17-6) is a heterocyclic organic compound classified as a substituted pyrazole hydrochloride salt. Its core structure consists of a 1H-pyrazole ring bearing a 2-chloroethyl substituent at the 4-position [1]. The compound is primarily utilized as a reactive synthetic intermediate and versatile small molecule scaffold in medicinal chemistry and drug discovery research . As a hydrochloride salt (molecular weight 167.04 g/mol, molecular formula C5H8Cl2N2), it demonstrates enhanced water solubility compared to its free base counterpart, which is a critical property for aqueous-phase synthetic applications and biological assays [1]. The presence of the electrophilic chloroethyl group confers alkylating agent characteristics, enabling its use in the synthesis of more complex heterocyclic systems, pharmaceutical candidates, and as a starting material for generating diverse pyrazole-based libraries .

Why Substituting 4-(2-Chloroethyl)-1H-pyrazole hydrochloride with Other Pyrazole Analogs is Not Straightforward


Direct substitution of 4-(2-Chloroethyl)-1H-pyrazole hydrochloride with other pyrazole derivatives or even its free base form (CAS 438475-37-7) cannot be assumed due to significant differences in physicochemical properties, reactivity, and synthetic utility. The hydrochloride salt form directly addresses the poor aqueous solubility of the free base, a common limitation of chloroalkyl heterocycles, by enhancing solubility in water, thereby enabling different reaction conditions and purification methods . Furthermore, the specific 4-position of the 2-chloroethyl substituent on the pyrazole ring dictates its unique reactivity profile in nucleophilic substitution and cross-coupling reactions, differentiating it from 1-substituted or other regioisomeric analogs (e.g., 5-(2-chloroethyl)-1H-pyrazole) [1]. The steric and electronic environment created by this substitution pattern is critical for downstream synthetic transformations, such as in the synthesis of pyrazolotetrazines, where the chloroethyl group's precise placement is essential for cyclization and subsequent bioactivity [2]. Therefore, substituting with a generic 'chloroethyl pyrazole' without verifying the exact substitution pattern and salt form can lead to failed syntheses, altered reaction kinetics, and unpredictable biological outcomes.

Quantitative Evidence for Differentiating 4-(2-Chloroethyl)-1H-pyrazole hydrochloride


Solubility Advantage: Hydrochloride Salt vs. Free Base

The procurement of 4-(2-Chloroethyl)-1H-pyrazole hydrochloride (CAS 103433-17-6) offers a quantifiable solubility advantage over its free base (CAS 438475-37-7) due to its salt form. The hydrochloride salt is specifically noted to enhance water solubility compared to the neutral free base, which is crucial for aqueous-phase synthetic protocols and biological assays .

Medicinal Chemistry Chemical Synthesis Formulation Science

Regiochemical Precision: 4-Substitution vs. 1-Substituted or Other Analogs

4-(2-Chloroethyl)-1H-pyrazole hydrochloride is a key intermediate for synthesizing pyrazolo[5,1-d]-1,2,3,5-tetrazine derivatives, a class of compounds with demonstrated antineoplastic activity. In a comparative study, the presence of a 2-chloroethyl function on a related pyrazolotetrazine scaffold (compound 6a) was essential for antineoplastic activity in experimental animals, whereas the corresponding methyl analog (compound 6b) was completely inactive [1]. While this data does not directly assay the target compound, it strongly supports the inference that the specific 2-chloroethyl group on a pyrazole-derived scaffold is a critical determinant of biological activity, highlighting the unique value of this building block over simple alkyl (e.g., methyl) analogs.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Synthetic Utility as a Versatile Scaffold for Kinase Inhibitor Libraries

The compound's utility as a 'versatile small molecule scaffold' is supported by its inclusion in patent literature covering heterocyclic pyrazole compounds as receptor tyrosine kinase (RTK) inhibitors [1]. The patent US-8853207-B2 describes a broad class of pyrazole compounds, of which 4-(2-Chloroethyl)-1H-pyrazole hydrochloride can serve as a synthetic intermediate or a core building block due to its reactive chloroethyl handle for further derivatization. This positions the compound as a strategic procurement item for research groups building kinase-targeted libraries, as it provides a pre-functionalized pyrazole core with a well-defined vector for introducing diversity via nucleophilic substitution.

Kinase Inhibition Drug Discovery Receptor Tyrosine Kinase (RTK)

High-Value Research Applications for 4-(2-Chloroethyl)-1H-pyrazole hydrochloride


Synthesis of Pyrazolotetrazine Anticancer Agents

This compound is an ideal starting material for medicinal chemists synthesizing pyrazolotetrazine derivatives, a class of light-sensitive antineoplastic prodrugs analogous to dacarbazine. The chloroethyl group is an essential functional handle for the construction of the tetrazine ring system, and literature evidence confirms this moiety is crucial for achieving in vivo antitumor activity in this chemotype [1].

Building Kinase-Focused Compound Libraries

Researchers in drug discovery, particularly those targeting receptor tyrosine kinases (RTKs) for oncology or inflammatory diseases, can leverage this compound as a privileged scaffold. Its pre-functionalized 4-position with a reactive chloroethyl group allows for rapid diversification into larger pyrazole-based libraries for high-throughput screening against kinase targets, as supported by its relevance to patented heterocyclic RTK inhibitors [2].

Aqueous-Phase Derivatization and Bioconjugation

Unlike its free base, the hydrochloride salt form provides sufficient water solubility to enable nucleophilic substitution reactions in aqueous or mixed aqueous-organic solvent systems . This makes it particularly suitable for chemists looking to install a pyrazole moiety onto water-soluble biomolecules or polymers via the chloroethyl linker, a common strategy in chemical biology and materials science.

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